Molindone-d8
Vue d'ensemble
Description
Molindone-d8 is a deuterated form of molindone, an antipsychotic medication primarily used in the treatment of schizophrenia. The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, which can lead to differences in the compound’s behavior in biological systems, making it useful for tracing and studying metabolic pathways.
Mécanisme D'action
Target of Action
Molindone-d8, a deuterium-labeled variant of Molindone, primarily targets dopamine D2 receptors in the brain . Dopamine D2 receptors play a crucial role in the regulation of mood, reward, and behavior. They are predominantly found in the reticular limbic systems of the brain .
Mode of Action
This compound acts by occupying (antagonizing) dopamine D2 receptor sites in the reticular limbic systems in the brain . This antagonism leads to a decrease in dopamine activity . By blocking the effects of dopamine, this compound diminishes symptoms of psychosis .
Biochemical Pathways
It is known that the drug undergoes hepatic biotransformation, a critical aspect of drug metabolism . The presence of toxic or reactive metabolites may result in drug withdrawal from the market .
Pharmacokinetics
This compound, like its parent compound Molindone, is rapidly absorbed when taken orally . It undergoes hepatic metabolism and has an elimination half-life of approximately 1.5 hours . The excretion of this compound is minor, occurring through renal and fecal routes . These pharmacokinetic properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of psychotic symptoms. By antagonizing dopamine D2 receptors, this compound decreases dopamine activity in the brain . This leads to a reduction in spontaneous locomotion and aggressiveness, suppression of conditioned responses, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines .
Analyse Biochimique
Biochemical Properties
Molindone-d8, like its parent compound Molindone, is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . It has much lower affinity for D2 receptors than most antipsychotic agents and has a relatively low affinity for D1 receptors .
Cellular Effects
In cellular contexts, this compound is expected to influence cell function by modulating dopamine-mediated cell signaling pathways . By blocking dopamine receptors, it can alter gene expression and cellular metabolism related to these pathways .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully established. It is thought to exert its effects at the molecular level primarily through antagonism of dopamine receptors, leading to decreased dopamine activity . This can result in changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound are expected to vary with dosage. For instance, a dose of 2.5 mg/kg produced effects typical of DA receptor blockade, while a dose of 40 mg/kg produced opposite effects .
Metabolic Pathways
This compound is rapidly absorbed and metabolized when given orally .
Transport and Distribution
Given its molecular properties and mechanism of action, it is likely to be transported to areas of the brain where dopamine receptors are present .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where dopamine receptors are present, such as the cell membrane .
Méthodes De Préparation
The synthesis of molindone-d8 involves several steps:
Starting Materials: The process begins with the reaction of cyclohexane-1,3-dione with a halogenated compound to form 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione.
Cyclization: This intermediate undergoes cyclization to form 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole.
Mannich Reaction: The final step involves a Mannich reaction with morpholine and formaldehyde to yield molindone.
Analyse Des Réactions Chimiques
Molindone-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, molindone.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted indole derivatives.
Applications De Recherche Scientifique
Molindone-d8 has several applications in scientific research:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of molindone in the body.
Metabolic Studies: The deuterium labeling allows researchers to trace metabolic pathways and identify metabolites.
Drug Development: It helps in understanding the drug’s behavior in biological systems, aiding in the development of new antipsychotic medications.
Comparaison Avec Des Composés Similaires
Molindone-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Molindone: The non-deuterated form, used as an antipsychotic.
Losindole: Another indole derivative with antipsychotic properties.
Piquindone: A compound with similar pharmacological effects but different chemical structure.
This compound’s uniqueness lies in its application for detailed metabolic and pharmacokinetic studies, providing a deeper understanding of the drug’s behavior in the body.
Activité Biologique
Molindone-d8 is a deuterated form of molindone, an antipsychotic medication primarily used for the treatment of schizophrenia. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.
Overview of this compound
Molindone is classified as a dihydroindolone neuroleptic with significant dopamine D2 receptor antagonism. It is known for its lower affinity for D2 receptors compared to other antipsychotics, which may contribute to a unique side effect profile. The deuterated form, this compound, is used in pharmacokinetic studies to trace drug metabolism and behavior in biological systems.
The primary mechanism by which molindone exerts its effects is through the antagonism of dopamine receptors, particularly D2 receptors in the limbic system. This action leads to a reduction in dopaminergic activity, which is beneficial in alleviating psychotic symptoms associated with schizophrenia.
- Dopamine Receptor Affinity :
- D2 receptor: IC50 = 84–140 nM
- 5-HT2B receptor: IC50 = 410 nM
- D1, D3, and D5 receptors: IC50 = 3,200–8,300 nM
- 5-HT2A receptor: IC50 = 14,000 nM
Molindone also exhibits intermediate affinity for α2-adrenergic receptors and negligible effects on muscarinic acetylcholine receptors and histamine H1 receptors .
Pharmacokinetics and Metabolism
Molindone is rapidly absorbed following oral administration, with extensive hepatic metabolism yielding multiple metabolites. Notably, the drug has been shown to inhibit monoamine oxidase A (MAO-A), which may contribute to its antidepressant-like effects observed in animal models . The pharmacokinetic profile of this compound allows for better tracking of its metabolic pathways due to the presence of deuterium.
Parameter | Value |
---|---|
Absorption | Rapid |
Metabolism | Hepatic (36 metabolites) |
MAO-A Inhibition | Selective and irreversible |
Elimination | Less than 3% unmetabolized |
Efficacy in Schizophrenia
A randomized controlled trial investigated the efficacy of molindone in treating early-onset schizophrenia spectrum disorders. The study included 119 participants aged 8-19 years who were treated with molindone, risperidone, or olanzapine over eight weeks. Results indicated that molindone was effective in reducing symptoms compared to placebo .
Impulsive Aggression in ADHD
Another study assessed the use of extended-release molindone (SPN-810) for managing impulsive aggression in children with ADHD. This double-blind trial demonstrated significant improvements in aggression scores among participants receiving molindone compared to those on placebo .
Case Reports
Three case reports highlighted the efficacy of molindone in treatment-refractory agitated schizophrenia. Patients exhibited substantial improvement after switching to molindone from other antipsychotics that had failed to manage their symptoms effectively .
Propriétés
IUPAC Name |
3-ethyl-2-methyl-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWJLBORRMFGK-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC2CCC3=C(C2=O)C(=C(N3)C)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676049 | |
Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189805-13-7 | |
Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.